D 13223 (Flupirtine Metabolite)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

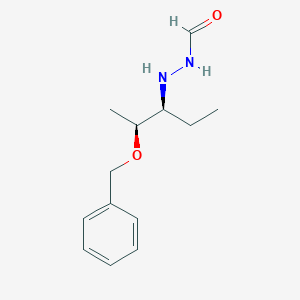

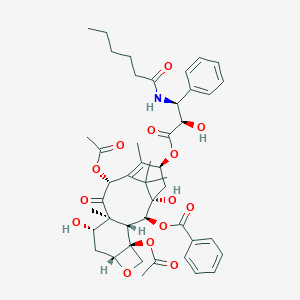

The synthesis of Flupirtine and its metabolites, including D 13223, involves complex chemical processes. Flupirtine undergoes hydrolysis followed by N-acetylation to form D 13223. This process also involves glucuronidation and conjugation with glutathione to form stable mercapturic acid derivatives (Scheuch et al., 2015).

Molecular Structure Analysis

D 13223 is a product of the modification of Flupirtine’s molecular structure. The structure of Flupirtine suggests that redox chemistry may play a role in its metabolism, leading to the formation of D 13223. Studies have shown that Flupirtine undergoes irreversible redox reactions, indicating the involvement of oxidative metabolism in the formation of D 13223 (Methling et al., 2009).

Chemical Reactions and Properties

D 13223's formation involves the hydrolysis of Flupirtine, followed by N-acetylation. This process is facilitated by enzymes like carboxylesterase 2 (CES2) and N-acetyltransferase (NAT) 2. The formation of a reactive metabolite in this process, potentially a quinone diimine, has been hypothesized to contribute to the pharmacological properties of D 13223 (Konishi et al., 2018).

Physical Properties Analysis

The physical properties of D 13223, such as solubility and stability, are crucial in determining its pharmacokinetic profile. Studies have developed methods to quantify Flupirtine and D 13223 in biological samples, indicating the importance of understanding their physical characteristics in clinical settings (Liu et al., 2017).

Chemical Properties Analysis

The chemical properties of D 13223 are closely related to its pharmacokinetic behavior and therapeutic efficacy. The metabolite's interaction with various enzymes and its subsequent transformations are key to understanding its role in pharmacology (Scheuch et al., 2009).

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Simultaneous Determination in Human Plasma : A study developed a sensitive HPLC-tandem mass spectrometry method for the simultaneous determination of flupirtine and D 13223 in human plasma. This method facilitated the evaluation of the pharmacokinetics of both compounds, highlighting their dynamics in the human body (X. Chen et al., 2001).

Brain Distribution in Neonatal Rats : Research on neonatal rats investigated the brain delivery and pharmacokinetics of flupirtine and D 13223. This study provided insights into how flupirtine and its metabolite distribute across different tissues, including the brain, potentially informing its dosing and therapeutic use (Madhoosudan Patil et al., 2018).

Metabolic Activation and Analgesic Effect : An investigation explored the metabolic activation of flupirtine and the formation of D 13223 in relation to genetic polymorphisms in enzymes responsible for its metabolism. This study contributes to understanding individual variability in response to flupirtine treatment (W. Siegmund et al., 2015).

Therapeutic Potential

Neuroprotective Properties : Flupirtine has been identified for its neuroprotective properties due to its selective neuronal potassium channel opening and NMDA receptor antagonist properties. D 13223, as an active metabolite, may also contribute to these effects, suggesting potential applications in neurological conditions (N. Yadav et al., 2019).

Inhibition of Delayed Rectifier K+ Currents : A study on motor neuron-like cells showed that flupirtine, and potentially D 13223, can inhibit delayed rectifier K+ currents. This action could be relevant to its analgesic and possibly muscle relaxant properties, indicating a broad spectrum of potential therapeutic applications (Sheng-Nan Wu et al., 2012).

Propriétés

IUPAC Name |

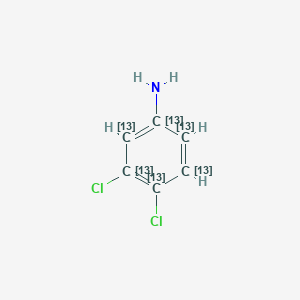

N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFKATSAUGOEKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241959 |

Source

|

| Record name | D 13223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D 13223 (Flupirtine Metabolite) | |

CAS RN |

95777-69-8 |

Source

|

| Record name | D 13223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095777698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D 13223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)

![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)